

Introduction: The Thermodynamic Landscape of Chromium Hydroxides

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Compound of Interest

Compound Name: Chromium hydroxide

CAS No.: 1308-14-1

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The formation of **chromium hydroxides** is a pivotal process in fields ranging from environmental geochemistry to materials science and industrial chemistry. Understanding the thermodynamic driving forces behind these reactions is essential for predicting the fate and transport of chromium in natural waters, developing effective remediation strategies for contaminated sites, controlling precipitation in synthetic processes, and ensuring the stability of chromium-containing materials.[1] Chromium's complex chemistry, particularly its ability to exist in multiple oxidation states (primarily III and VI), makes its speciation highly sensitive to environmental conditions such as pH and redox potential.[2]

This guide, intended for researchers and scientists, provides a detailed exploration of the thermodynamic properties—Gibbs free energy, enthalpy, and entropy—that govern the formation of key **chromium hydroxide** species. By synthesizing critically evaluated data with the principles behind experimental determination, this document serves as a foundational resource for predicting and manipulating the stability of these compounds. We will delve into the quantitative thermodynamic data, the factors influencing equilibrium, and the methodologies used to acquire these critical parameters.

Fundamental Thermodynamic Properties of Key Chromium Hydroxide Species

The spontaneity and stability of **chromium hydroxide** formation are quantified by the standard Gibbs free energy of formation (ΔG°_f), the standard enthalpy of formation (ΔH°_f), and the

standard molar entropy (S°). A negative ΔG°_f indicates a spontaneous formation reaction from the elements in their standard states.[3][4] The enthalpy term reflects the heat absorbed or released during formation, while entropy quantifies the change in disorder.

Chromium(III) Hydroxide, $\text{Cr}(\text{OH})_3$

Chromium(III) hydroxide is the most environmentally significant solid phase, limiting the concentration of trivalent chromium in most natural waters through precipitation.[1] It exists in both an amorphous, freshly precipitated form and a more stable crystalline state. The amorphous form is often represented as $\text{Cr}(\text{OH})_3 \cdot x\text{H}_2\text{O}$.[5]

The formation can be represented by the reaction: $\text{Cr}^{3+}(\text{aq}) + 3\text{OH}^{-}(\text{aq}) \rightleftharpoons \text{Cr}(\text{OH})_3(\text{s})$

Tetrahydroxochromate(III) Anion, $[\text{Cr}(\text{OH})_4]^{-}$

In the presence of excess hydroxide ions (i.e., at high pH), solid $\text{Cr}(\text{OH})_3$ dissolves to form the soluble tetrahydroxochromate(III) anion.[6] This amphoteric behavior is critical in understanding chromium's increased mobility in alkaline environments.

The formation from the solid hydroxide is: $\text{Cr}(\text{OH})_3(\text{s}) + \text{OH}^{-}(\text{aq}) \rightleftharpoons [\text{Cr}(\text{OH})_4]^{-}(\text{aq})$

The overall formation constant (K_f) for $[\text{Cr}(\text{OH})_4]^{-}$ from Cr^{3+} is exceptionally high, indicating a very stable complex in alkaline solutions.[7][8]

Summary of Thermodynamic Data

The following table summarizes selected standard thermodynamic data for key chromium species at 298.15 K (25 °C). It is important to note that values can vary between sources due to different experimental methods and data evaluation protocols.

Species	Formula	State	$\Delta H^{\circ}f$ (kJ/mol)	$\Delta G^{\circ}f$ (kJ/mol)	S° (J/mol·K)	Source
Chromium(III) Ion	Cr ³⁺	aq	Value not consistently reported	Value not consistently reported	-112.37 cal/K·mol (-470.16 J/mol·K)	[6]
Chromium(III) Hydroxide	Cr(OH) ₃	amorphous	-	-199.41 kcal/mol (-834.33 kJ/mol)	-	[6]
Tetrahydroxochromate(III)	[Cr(OH) ₄] ⁻	aq	-	-243.28 kcal/mol (-1017.88 kJ/mol)	-	[6]
Chromium(II) Hydroxide	Cr(OH) ₂	-	Data not readily available	Data not readily available	Data not readily available	[9]

Note: Data conversion from kcal to kJ uses the conversion factor 1 kcal = 4.184 kJ.

Discrepancies in the literature are common and reflect the complexity of the measurements.[1]

Critical Factors Influencing Chromium Hydroxide Stability

The formation and dissolution of **chromium hydroxides** are not governed by thermodynamic constants alone. Environmental variables play a decisive role in shifting the chemical equilibria.

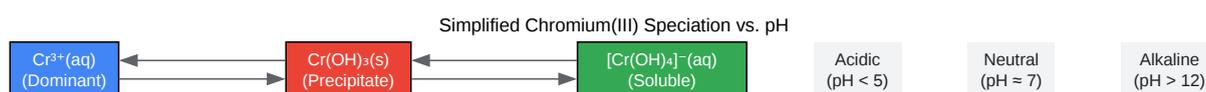
The Dominant Role of pH

The pH of an aqueous solution is the most critical factor controlling chromium speciation.[2][10]

- Acidic Conditions (pH < 5): Cr(OH)₃ is soluble, and the dominant species is the hydrated Cr³⁺ ion.[5] As pH increases from very low values, intermediate hydrolysis species such as [Cr(OH)]²⁺ and [Cr(OH)₂]⁺ appear.[11]

- Near-Neutral to Slightly Alkaline Conditions (pH 6-11): The solubility of $\text{Cr}(\text{OH})_3$ is at its minimum, leading to its precipitation and immobilization.[1]
- Strongly Alkaline Conditions (pH > 12): $\text{Cr}(\text{OH})_3$ exhibits amphoteric behavior, re-dissolving to form the soluble $[\text{Cr}(\text{OH})_4]^-$ anion.[6]

This relationship is visually summarized in speciation diagrams, which plot the relative abundance of each species as a function of pH.



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Caption: Logical relationship of dominant Cr(III) species with pH.

Redox Potential (Eh)

Redox potential, in conjunction with pH, determines the oxidation state of chromium. While this guide focuses on Cr(III) hydroxides, it is crucial to recognize that under oxidizing conditions, Cr(III) can be converted to the highly soluble and toxic Cr(VI) species (e.g., CrO_4^{2-} , HCrO_4^-). [2] Conversely, reducing conditions favor the formation of Cr(III) and subsequent precipitation as $\text{Cr}(\text{OH})_3$. [1] This interplay is classically represented by a Pourbaix (Eh-pH) diagram.

Experimental Determination of Thermodynamic Properties

The data presented in this guide are derived from rigorous experimental and computational methods. Understanding these techniques is key to appreciating the source of the data and its associated uncertainties.

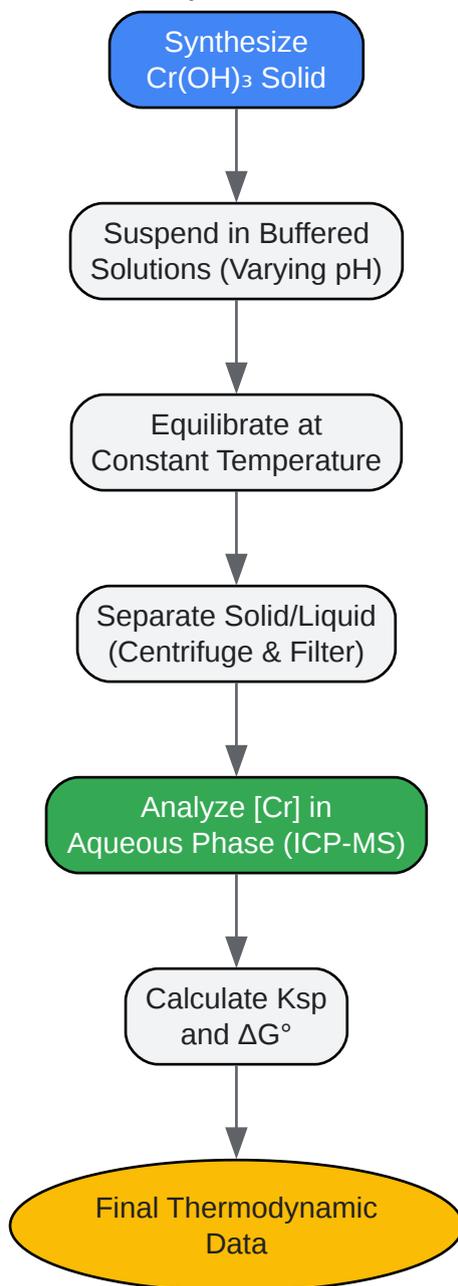
Solubility Studies for Gibbs Free Energy (ΔG°)

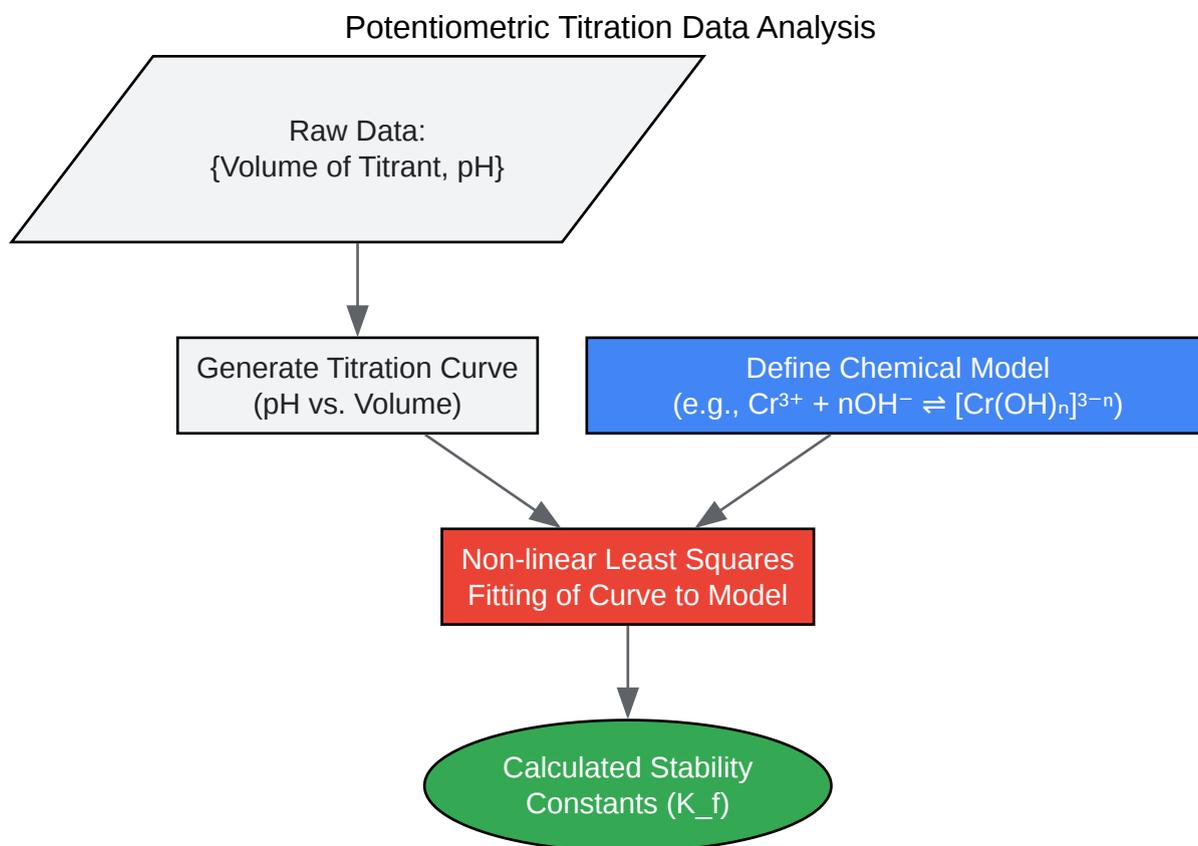
Causality: The Gibbs free energy of a dissolution reaction is directly related to its equilibrium constant (in this case, the solubility product, K_{sp}) via the equation $\Delta G^\circ = -RT \ln(K_{sp})$. By

carefully measuring the equilibrium concentration of ions in solution with a solid hydroxide, we can calculate K_{sp} and thus ΔG° . This method is fundamental for sparingly soluble salts like $\text{Cr}(\text{OH})_3$.^[5]

Generalized Protocol:

- Synthesis: Prepare amorphous $\text{Cr}(\text{OH})_3$ by precipitating it from a Cr(III) salt solution (e.g., $\text{Cr}(\text{NO}_3)_3$) with a base (e.g., KOH) under controlled conditions.^[12]
- Equilibration: Suspend the solid $\text{Cr}(\text{OH})_3$ in a series of aqueous solutions with varying pH values, maintained by buffers. The ionic strength should be held constant with a background electrolyte (e.g., NaClO_4).
- Incubation: Agitate the suspensions at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (this can take days or weeks).
- Phase Separation: Separate the solid and aqueous phases, typically by centrifugation followed by filtration through a fine-pored membrane.
- Analysis: Accurately measure the total chromium concentration in the filtered aqueous phase using a sensitive analytical technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- Calculation: Use the measured chromium concentration at each pH to calculate the K_{sp} , accounting for the formation of various aqueous species. From K_{sp} , calculate ΔG° .

Workflow for Solubility-Based ΔG° Determination



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Caption: Data analysis workflow for potentiometric determination of K_f .

Calorimetry for Enthalpy (ΔH°)

Causality: Isothermal titration calorimetry (ITC) or solution calorimetry directly measures the heat released (exothermic) or absorbed (endothermic) during a chemical reaction. This heat change, under constant pressure, is the enthalpy of reaction (ΔH°). This provides a direct, non-inferential measurement of the enthalpy component of the thermodynamic profile. Generalized Protocol:

- Instrument Setup: Thermally equilibrate a highly sensitive calorimeter containing a solution of one reactant (e.g., a buffered solution).
- Titration/Mixing: Inject a precise amount of the second reactant (e.g., a concentrated Cr(III) salt solution) into the reaction cell.

- Heat Measurement: The instrument measures the minute temperature change resulting from the reaction and calculates the associated heat flow.
- Data Integration: Integrating the heat flow over the course of the reaction peak yields the total heat change (Q).
- Calculation: Knowing the moles of reactant that were the limiting reagent, the molar enthalpy of reaction (ΔH°) is calculated as Q / moles .

Ab Initio Computational Methods

Causality: Modern computational chemistry allows for the prediction of thermodynamic properties from first principles (ab initio). [13] Methods like the Coupled Cluster (CCSD(T)) approach can solve the Schrödinger equation for a given molecule to determine its energy. [14] By calculating the energies of reactants and products, the enthalpy of formation can be derived with high accuracy, providing an invaluable independent check on experimental data. [13]

Conclusion

The thermodynamic properties of **chromium hydroxide** formation are fundamental to controlling the behavior of chromium in both natural and engineered systems. The stability of solid $\text{Cr}(\text{OH})_3$ in near-neutral pH conditions makes it a key species in the environmental immobilization of trivalent chromium. However, its amphoteric nature, leading to the formation of soluble $[\text{Cr}(\text{OH})_4]^-$ at high pH, highlights the complexity of its chemistry. The data, acquired through a combination of solubility studies, potentiometry, calorimetry, and computational methods, provide the quantitative foundation required by researchers to model, predict, and control these critical formation and dissolution processes. A thorough understanding of these principles is indispensable for advancing applications in drug development, environmental remediation, and materials science.

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